1,3-Dodecanediol
CAS No.: 39516-24-0
Cat. No.: VC3802620
Molecular Formula: C12H26O2
Molecular Weight: 202.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39516-24-0 |
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Molecular Formula | C12H26O2 |
Molecular Weight | 202.33 g/mol |
IUPAC Name | dodecane-1,3-diol |
Standard InChI | InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h12-14H,2-11H2,1H3 |
Standard InChI Key | GVEPAEOOBURRFW-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC(CCO)O |
Canonical SMILES | CCCCCCCCCC(CCO)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The molecule consists of a 12-carbon chain with hydroxyl groups at positions 1 and 3. This arrangement confers partial polarity, enabling limited solubility in aqueous media (<1 g/l) , while its elongated hydrocarbon chain ensures compatibility with nonpolar solvents. The spatial separation of the hydroxyl groups reduces intramolecular hydrogen bonding compared to vicinal diols, potentially enhancing its reactivity in esterification or etherification reactions.
Synthesis and Production Methods
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Reductive Hydroxylation: Selective reduction of 1,3-diketododecane precursors using catalysts like palladium or nickel.
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Biotransformation: Microbial oxidation of dodecane derivatives, though this approach has been more successfully applied to 1,12-dodecanediol production .
Industrial-scale production remains undocumented in available sources, indicating a gap in technological development compared to other diols.
Physical and Chemical Characteristics
Thermodynamic Properties
Key physical parameters derived from experimental and computational studies include:
Property | Value | Source |
---|---|---|
Molecular Weight | 202.33 g/mol | |
XLogP3 | 3.8 | |
Hydrogen Bond Donor Count | 2 | |
Water Solubility | <1 g/l at 25°C |
The relatively high partition coefficient (XLogP3 = 3.8) indicates strong lipophilicity, suggesting utility in lipid-based formulations .
Spectroscopic Profiles
While specific spectral data are unavailable in provided sources, characteristic absorption bands for hydroxyl stretching (3200–3600 cm) and C-O vibrations (1050–1250 cm) would dominate infrared spectra. Nuclear magnetic resonance (NMR) would show distinct proton environments for the hydroxyl-bearing carbons and methylene groups.
Pharmacological and Toxicological Profile
No peer-reviewed studies addressing the biological activity or toxicity of 1,3-dodecanediol were identified in available sources. Structure-activity relationships with analogous diols suggest:
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Possible sedative effects at high doses, mirroring 1,3-butanediol’s GABAergic activity
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Low acute toxicity due to limited bioavailability from poor water solubility
Standard material safety data sheets (MSDS) recommend standard organic compound handling protocols—avoiding inhalation, skin contact, and eye exposure—though specific toxicological endpoints remain unquantified .
Recent Research and Future Directions
The scarcity of recent publications on 1,3-dodecanediol highlights significant research opportunities:
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Synthetic Methodology: Developing catalytic systems for selective 1,3-dihydroxylation of dodecane derivatives.
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Material Science: Investigating its copolymerization with terephthalic acid analogs to engineer thermoplastics with tailored glass transition temperatures .
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Green Chemistry: Adapting biotransformation platforms from 1,12-dodecanediol production to enable sustainable synthesis.
Emerging interest in specialty diols for high-performance materials and bio-based chemicals positions 1,3-dodecanediol as a candidate for exploratory studies, particularly in optimizing its physical properties through derivatization.
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